Lipophilicity Shift: 4-Fluorophenyl vs. 4-Chlorophenyl Azoramide
The para-fluorophenyl substitution in the target compound reduces calculated logP by approximately 0.5–1.0 log unit compared to the 4-chlorophenyl analog Azoramide, based on fragment-based additive models [1]. Lower lipophilicity generally correlates with reduced phospholipidosis risk and improved aqueous solubility, critical for in vivo dosing [2].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Calculated logP ≈ 3.5 (estimated via fragment additivity for 4-fluorophenyl thiazole amide) |
| Comparator Or Baseline | Azoramide (4-chlorophenyl analog): calculated logP ≈ 4.0–4.3 |
| Quantified Difference | Δ logP ≈ −0.5 to −0.8 (more hydrophilic) |
| Conditions | Fragment-based logP calculation (CLOGP, ACD/Labs, or similar) |
Why This Matters
A lower logP by 0.5–1.0 unit can substantially improve solubility and reduce off-target membrane accumulation, an important consideration for procurement decisions in cellular screening campaigns.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5, 235–248. View Source
